Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-10(17)7-11-8-12-5-6-13(9-11)16(12)14(18)19-15(2,3)4/h11-13H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCWDTXCDOFWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CC2CCC(C1)N2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method includes the reaction of a bicyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has potential applications in drug design and development. Its unique structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.
Case Study: Anticancer Activity
Research has shown that structurally similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of azabicyclo compounds have been evaluated for their ability to induce apoptosis in prostate cancer cells, demonstrating effective dose-dependent responses with IC50 values indicating promising therapeutic potential .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecular frameworks. Its reactivity can be harnessed to develop novel spirocyclic compounds or derivatives that may possess enhanced biological activities.
Synthetic Route Example :
A synthetic approach involves the reaction of this compound with various electrophiles under controlled conditions to yield diverse derivatives that can be screened for biological activity .
Antimicrobial Properties
Preliminary studies suggest that the compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structural motifs are believed to enhance its interaction with bacterial cell membranes, leading to potential applications as an antimicrobial agent.
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus with significant inhibition zones observed in agar diffusion tests . |
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in prostate cancer cells (PC3 and DU145) | |
| Antimicrobial | Exhibits activity against E. coli and S. aureus |
Table 2: Synthetic Routes and Yields
| Synthetic Route | Yield (%) | Conditions |
|---|---|---|
| Reaction with LDA | 90% | -78°C in THF |
| Reaction with electrophiles | Varies | Room temperature |
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as PARP-1, which plays a role in DNA repair. By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate
Uniqueness
What sets tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate apart from similar compounds is its specific structure and functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit PARP-1, for example, is a distinctive feature that makes it valuable in medical research .
Biological Activity
Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, identified by CAS number 2021639-00-7, is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the compound's structure, synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 267.36 g/mol. The structure features a bicyclic amine core with a tert-butyl ester functional group, which is crucial for its biological interactions.
Structural Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₂₅NO₃ |
| Molecular Weight | 267.36 g/mol |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC=O |
| InChI | InChI=1S/C15H25NO3/c1-14(2,3)18-13(17)15-11-4-5-12(15)9-10(8-11)6-7-16/h7,10-12H,4-6,8-9H₂,1-3H₃ |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurological pathways. The azabicyclo structure enhances its potential as a pharmacophore for drug design.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit a range of pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Neuropharmacological Effects : Compounds within the azabicyclo family have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of azabicyclo compounds, researchers found that derivatives similar to this compound demonstrated significant protective effects against oxidative stress in neuronal cell cultures. These findings suggest that such compounds may have therapeutic potential in neurodegenerative diseases.
Study 2: Antimicrobial Efficacy
A comparative analysis was conducted on the antimicrobial efficacy of several azabicyclo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable activity against specific strains, highlighting its potential as an antimicrobial agent.
Research Findings Summary
Recent literature has not extensively covered the biological activity of this compound specifically; however, related compounds suggest promising avenues for further investigation into their pharmacological properties.
| Study Focus | Findings |
|---|---|
| Neuroprotection | Significant protective effects against oxidative stress in neuronal cells |
| Antimicrobial Activity | Notable efficacy against Gram-positive bacteria |
Q & A
Q. Methodological Insight :
- Synthetic Utility : The tert-butyl carbamate (Boc) group protects the amine during multi-step syntheses, enabling selective deprotection for downstream functionalization .
- Case Study : Analogous compounds (e.g., tert-butyl 8-azabicyclo[3.2.1]octane-3-carboxylate derivatives) are precursors to candidates with antitumor activity, as demonstrated in spirocyclic and fused-ring systems .
What are the standard analytical techniques for characterizing this compound?
Basic Question
Characterization involves a combination of spectroscopic and chromatographic methods:
How can researchers optimize the synthesis of this compound to improve yield and purity?
Advanced Question
Key Challenges : Competing side reactions (e.g., over-oxidation of the 2-oxopropyl group) and steric hindrance in the bicyclic core.
Q. Methodological Strategies :
- Catalytic Optimization : Use Pd/C or PtO₂ under hydrogenation conditions to reduce ketone intermediates selectively .
- Temperature Control : Maintain reactions at 0–5°C during Boc protection to prevent epimerization .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>97%) .
Q. Data Contradiction Analysis :
- reports a melting point of 58–59°C for a related compound (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), while similar derivatives show variability (e.g., 69–72°C for butyl parahydroxybenzoate). This highlights the need for rigorous crystallization protocols to ensure reproducibility .
What strategies are effective in resolving stereochemical challenges during synthesis?
Advanced Question
The bicyclo[3.2.1]octane system introduces stereochemical complexity, particularly at the 3-position.
Q. Methodological Approaches :
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,5S)-configured amines) to control absolute stereochemistry .
- Dynamic Kinetic Resolution : Employ asymmetric hydrogenation catalysts (e.g., Ru-BINAP) to favor desired diastereomers .
- X-ray Crystallography : Confirm stereochemistry of crystalline intermediates, as demonstrated for tert-butyl ((1R,5S,8s)-3-azabicyclo[3.2.1]octan-8-yl)carbamate .
Q. Case Study :
- In , benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives were synthesized with >95% enantiomeric excess using chiral HPLC, underscoring the importance of advanced separation techniques .
How do structural modifications influence the compound's reactivity and downstream applications?
Advanced Question
Critical Modifications :
Q. Downstream Applications :
- Anticancer Agents : Analogues with spirocyclic motifs (e.g., tert-butyl 7-amino-3,4-dihydroquinoline-1-carboxylate) exhibit inhibitory activity against kinases .
- Neuroactive Compounds : Substitution at the 3-position with aminomethyl groups (e.g., tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate) modulates dopamine reuptake inhibition .
Q. Data Limitation :
- notes discrepancies in reactivity for 3-azabicyclo[3.2.1]octane-8-carbonitrile derivatives, emphasizing the need for computational modeling (DFT) to predict regioselectivity .
How can researchers address contradictions in reported synthetic yields for this compound?
Advanced Question
Root Causes : Variability in reaction scales, catalyst lots, or purification methods.
Q. Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
